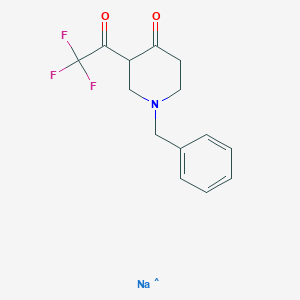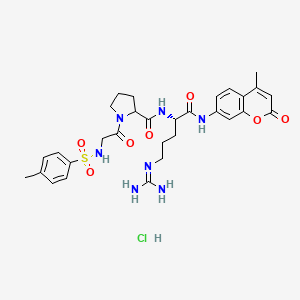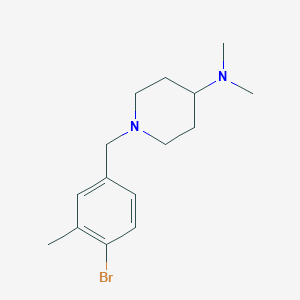
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 4-bromo-3-methylbenzyl group and two N,N-dimethyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 4-bromo-3-methylbenzyl halide, which is then reacted with N,N-dimethylpiperidine under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for treating various diseases, including neurological disorders and cancers, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Bromo-3-methylbenzyl)-1H-pyrazole: This compound shares the 4-bromo-3-methylbenzyl group but has a pyrazole ring instead of a piperidine ring.
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidine: Similar in structure but lacks the amine group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and dimethylamine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H23BrN2 |
|---|---|
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
1-[(4-bromo-3-methylphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2/c1-12-10-13(4-5-15(12)16)11-18-8-6-14(7-9-18)17(2)3/h4-5,10,14H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
GIQXDXYKEQUUPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


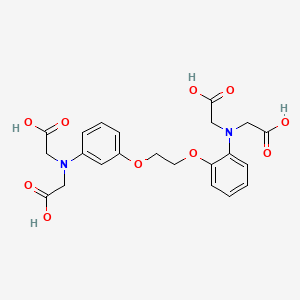
![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
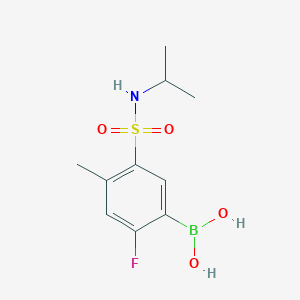

![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)

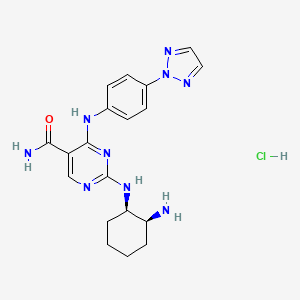
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)
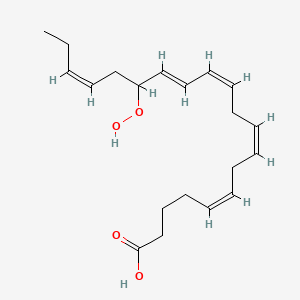
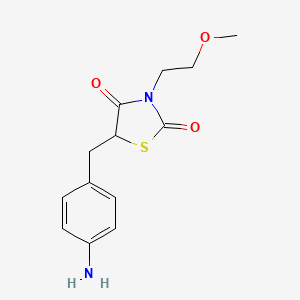
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
